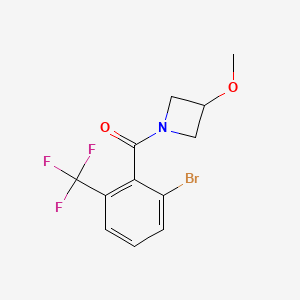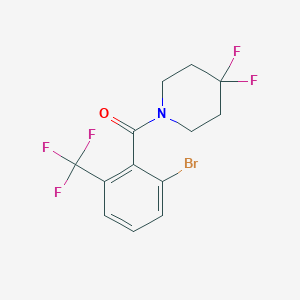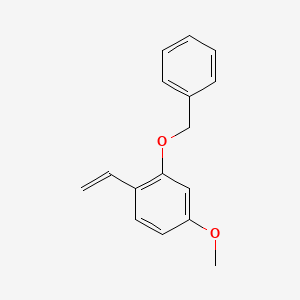
4-((3-Bromo-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Bromo-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 3-bromo-4-methylbenzyl group and a 2,2,2-trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2,2,2-Trifluoroethyl Group: This can be achieved by reacting the pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 3-Bromo-4-methylbenzyl Group: The final step involves the reaction of the intermediate with 3-bromo-4-methylbenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the benzyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 4-((3-Carboxy-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Reduction: 4-((4-Methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Substitution: 4-((3-(Substituted)-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-((3-Bromo-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-((3-Bromo-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity to certain targets, while the bromine atom might participate in halogen bonding.
類似化合物との比較
Similar Compounds
4-((3-Bromo-4-methylbenzyl)oxy)-1H-pyrazole: Lacks the trifluoroethyl group, which may affect its chemical reactivity and biological activity.
4-((3-Bromo-4-methylbenzyl)oxy)-1-(ethyl)-1H-pyrazole: Contains an ethyl group instead of a trifluoroethyl group, which could influence its lipophilicity and metabolic stability.
Uniqueness
The presence of both the 3-bromo-4-methylbenzyl group and the 2,2,2-trifluoroethyl group in 4-((3-Bromo-4-methylbenzyl)oxy)-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it unique
特性
IUPAC Name |
4-[(3-bromo-4-methylphenyl)methoxy]-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N2O/c1-9-2-3-10(4-12(9)14)7-20-11-5-18-19(6-11)8-13(15,16)17/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIPNXBZRAQVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=CN(N=C2)CC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














